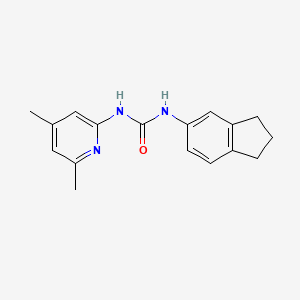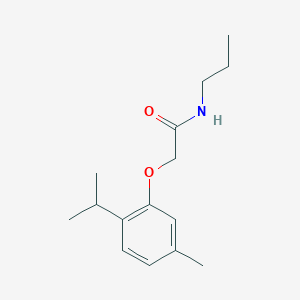![molecular formula C14H20N2O3 B4742437 1-[3-(2-nitrophenoxy)propyl]piperidine](/img/structure/B4742437.png)
1-[3-(2-nitrophenoxy)propyl]piperidine
Übersicht
Beschreibung
1-[3-(2-nitrophenoxy)propyl]piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The compound this compound is characterized by the presence of a nitrophenoxy group attached to the piperidine ring via a propyl chain
Vorbereitungsmethoden
The synthesis of 1-[3-(2-nitrophenoxy)propyl]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitrophenol and 3-chloropropylpiperidine.
Reaction Conditions: The reaction between 2-nitrophenol and 3-chloropropylpiperidine is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-nitrophenol is replaced by the 3-chloropropyl group, forming the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Analyse Chemischer Reaktionen
1-[3-(2-nitrophenoxy)propyl]piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Reduction: The compound can undergo reduction reactions to form different derivatives. For example, the nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen gas, palladium on carbon, lithium aluminum hydride, and various electrophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to achieve the desired products.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-nitrophenoxy)propyl]piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals. Its derivatives have shown potential as therapeutic agents for treating different diseases.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used in biological studies to investigate its effects on different biological systems. It has been studied for its potential as an enzyme inhibitor and receptor modulator.
Industrial Applications: The compound is used in various industrial processes, including the synthesis of specialty chemicals and intermediates for other chemical reactions.
Wirkmechanismus
The mechanism of action of 1-[3-(2-nitrophenoxy)propyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structure and the presence of functional groups. The nitro group in the compound can undergo reduction to form an amino group, which can interact with various biological targets. The piperidine ring can also interact with different receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-[3-(2-nitrophenoxy)propyl]piperidine can be compared with other similar compounds, such as:
1-[3-(3-nitrophenoxy)propyl]piperidine: This compound has a similar structure but with the nitro group in a different position on the phenoxy ring. The different position of the nitro group can lead to variations in its chemical and biological properties.
1-[3-(4-nitrophenoxy)propyl]piperidine: This compound also has a similar structure but with the nitro group in the para position on the phenoxy ring. The para position of the nitro group can affect the compound’s reactivity and interactions with biological targets.
1-[3-(2-aminophenoxy)propyl]piperidine: This compound has an amino group instead of a nitro group on the phenoxy ring. The presence of the amino group can significantly alter the compound’s chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[3-(2-nitrophenoxy)propyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-16(18)13-7-2-3-8-14(13)19-12-6-11-15-9-4-1-5-10-15/h2-3,7-8H,1,4-6,9-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSHFMVWTXKYJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-butyl-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B4742356.png)
![(5-ETHYL-3-THIENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B4742362.png)
![METHYL 3-[(5-FORMYL-2-METHOXYPHENYL)METHYL]-1-(2-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4742370.png)


![3-[(2,6-dichlorobenzyl)thio]-5-isopropyl-4-methyl-4H-1,2,4-triazole](/img/structure/B4742411.png)
![2-METHYL-N-{1-[1-(PROP-2-EN-1-YL)-1H-13-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE](/img/structure/B4742415.png)
![isopropyl 5-(aminocarbonyl)-4-methyl-2-({[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4742422.png)
![2-[4-(Ethylcarbamothioyl)piperazin-1-yl]acetamide](/img/structure/B4742444.png)
![N-[4-(2-phenylvinyl)phenyl]-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B4742449.png)


![N-({[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4742484.png)
![N-[4-(cyclopentyloxy)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4742487.png)
